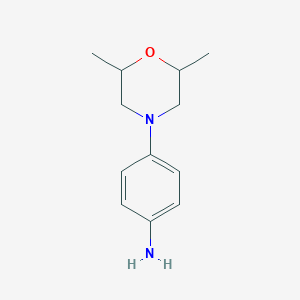

4-(2,6-Dimethylmorpholino)aniline

Description

4-(2,6-Dimethylmorpholino)aniline (CAS: 218930-10-0) is a substituted aniline derivative featuring a 2,6-dimethylmorpholino group at the para position of the aromatic ring. This compound is synthesized via nucleophilic substitution reactions, such as the coupling of 2,6-dimethylmorpholine with nitrobenzenesulfonyl chloride followed by reduction (e.g., using Raney nickel and sodium borohydride) to yield the aniline derivative . Key characterization data includes $ ^1H $ NMR signals at δ 1.12 (d, 6H, CH$ _3 $), 1.92 (m, 2H, morpholine CH$ _2 $), and aromatic protons at δ 6.69–7.50 .

The compound is widely utilized in medicinal chemistry, particularly as an intermediate in the synthesis of sulfonamide-benzamides targeting apoptotic pathways (e.g., CHOP activators) and PLK4 inhibitors for cancer therapy . Its dimethylmorpholino group enhances lipophilicity and modulates pharmacokinetic properties, making it valuable in drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMOGUURTGJUNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383221 | |

| Record name | 4-(2,6-dimethylmorpholino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218930-10-0 | |

| Record name | 4-(2,6-dimethylmorpholino)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylmorpholino)aniline typically involves the reaction of 2,6-dimethylmorpholine with aniline under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylmorpholino)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the aniline group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

4-(2,6-Dimethylmorpholino)aniline has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholino)aniline involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Core

The following table highlights key structural analogs and their differences:

Key Observations:

Electronic Effects: Electron-donating groups (e.g., dimethylmorpholino) increase electron density on the aniline ring, enhancing nucleophilicity for coupling reactions . Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce reactivity but improve metabolic stability .

Steric Effects: Bulky substituents like 2,6-dimethylmorpholino hinder para-substitution, directing reactions to meta positions .

Pharmacological Relevance: The dimethylmorpholino group in this compound improves blood-brain barrier penetration compared to unsubstituted morpholino analogs . Trifluoromethyl-substituted derivatives () exhibit higher logP values (∼3.5), favoring CNS-targeted applications .

Key Observations:

Biological Activity

4-(2,6-Dimethylmorpholino)aniline is an organic compound notable for its unique structure that combines a morpholine ring and an aniline group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the development of anticancer agents and enzyme inhibitors. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈N₂

- Structure : The compound features a morpholine ring substituted with two methyl groups at positions 2 and 6, along with an aniline group at the para position.

Anticancer Activity

Research indicates that derivatives of this compound are involved in the synthesis of thienopyrimidine compounds, which have shown promising anticancer properties. These derivatives exert their effects by inhibiting various enzymes and pathways critical for cancer cell proliferation. For instance:

- Thienopyrimidine Derivatives : These compounds have been reported to inhibit enzymes associated with tumor growth and metastasis. Studies demonstrate that these derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the disruption of cell cycle progression and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that play crucial roles in cellular signaling and metabolic processes. Notably:

- BCL6 Degradation : A set of inhibitors related to this compound has been shown to cause rapid degradation of BCL6, a protein implicated in various cancers. This degradation leads to antiproliferative effects in cancer cell lines, indicating that this compound could be a valuable scaffold for developing targeted cancer therapies .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- In Vivo Studies : Research involving animal models has demonstrated that compounds derived from this compound exhibit significant anticancer activity. For example, specific thienopyrimidine derivatives showed a dose-dependent inhibition of tumor growth in xenograft models.

- Cell Line Assays : In vitro assays using various cancer cell lines have confirmed the cytotoxic effects of these derivatives. The compounds displayed IC50 values in the low micromolar range, indicating potent activity against cancer cells while maintaining acceptable levels of cytotoxicity towards normal cells .

- Mechanistic Insights : Studies utilizing luciferase assays have elucidated the mechanism by which these compounds inhibit viral infections (e.g., DENV), showcasing their potential beyond anticancer applications. The compounds demonstrated dose-dependent inhibition with EC50 values ranging from 0.18 to 6.38 μM .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dichloro-4-(2,6-dimethylmorpholino)aniline | Chlorine substitutions on the aromatic ring | Enhanced enzyme inhibition |

| 4-(2,6-Dimethylpiperidin-1-yl)aniline | Piperidine ring instead of morpholine | Varying potency in enzyme inhibition |

| 4-(Morpholinomethyl)aniline | Morpholine directly attached to the aniline | Potential for diverse biological activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.